Cas no 2091448-04-1 ((6-methyloxan-2-yl)methanesulfonyl chloride)

(6-methyloxan-2-yl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- (6-methyloxan-2-yl)methanesulfonyl chloride, Mixture of diastereomers
- (6-methyloxan-2-yl)methanesulfonyl chloride
-
- MDL: MFCD30696869
- Inchi: 1S/C7H13ClO3S/c1-6-3-2-4-7(11-6)5-12(8,9)10/h6-7H,2-5H2,1H3
- InChI Key: XFTNCRHZKGENJY-UHFFFAOYSA-N
- SMILES: C1(CS(Cl)(=O)=O)OC(C)CCC1
(6-methyloxan-2-yl)methanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262335-0.05g |
(6-methyloxan-2-yl)methanesulfonyl chloride |
2091448-04-1 | 95% | 0.05g |
$252.0 | 2024-06-18 | |
Enamine | EN300-262335-1g |
(6-methyloxan-2-yl)methanesulfonyl chloride |
2091448-04-1 | 95% | 1g |
$1086.0 | 2023-09-14 | |
Enamine | EN300-262335-10g |
(6-methyloxan-2-yl)methanesulfonyl chloride |
2091448-04-1 | 95% | 10g |
$4667.0 | 2023-09-14 | |
Aaron | AR0284XI-1g |
(6-methyloxan-2-yl)methanesulfonyl chloride |
2091448-04-1 | 95% | 1g |
$1519.00 | 2025-02-15 | |
1PlusChem | 1P0284P6-100mg |
(6-methyloxan-2-yl)methanesulfonyl chloride |
2091448-04-1 | 95% | 100mg |
$527.00 | 2023-12-19 | |
1PlusChem | 1P0284P6-2.5g |
(6-methyloxan-2-yl)methanesulfonyl chloride |
2091448-04-1 | 95% | 2.5g |
$2691.00 | 2023-12-19 | |
Aaron | AR0284XI-100mg |
(6-methyloxan-2-yl)methanesulfonyl chloride |
2091448-04-1 | 95% | 100mg |
$542.00 | 2025-02-15 | |
1PlusChem | 1P0284P6-50mg |
(6-methyloxan-2-yl)methanesulfonyl chloride |
2091448-04-1 | 95% | 50mg |
$363.00 | 2023-12-19 | |
Aaron | AR0284XI-10g |
(6-methyloxan-2-yl)methanesulfonyl chloride |
2091448-04-1 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Aaron | AR0284XI-5g |
(6-methyloxan-2-yl)methanesulfonyl chloride |
2091448-04-1 | 95% | 5g |
$4353.00 | 2023-12-15 |
(6-methyloxan-2-yl)methanesulfonyl chloride Related Literature
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on (6-methyloxan-2-yl)methanesulfonyl chloride
Introduction to (6-methyloxan-2-yl)methanesulfonyl chloride (CAS No. 2091448-04-1)
(6-methyloxan-2-yl)methanesulfonyl chloride, with the chemical identifier CAS No. 2091448-04-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural framework, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a sulfonyl chloride functional group attached to a methoxy-substituted oxane ring, makes it particularly valuable for constructing complex heterocyclic scaffolds.
The utility of (6-methyloxan-2-yl)methanesulfonyl chloride stems from its ability to participate in nucleophilic substitution reactions, where it can readily form sulfoxides or sulfones upon reaction with amines or alcohols. This reactivity is highly advantageous in medicinal chemistry, where such transformations are frequently employed to introduce sulfonamide or sulfone moieties into drug candidates. These functional groups are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The structural motif present in (6-methyloxan-2-yl)methanesulfonyl chloride aligns well with this trend, as it provides a versatile platform for generating innovative drug molecules. For instance, studies have demonstrated its application in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The oxane ring component of this compound contributes to steric and electronic properties that can fine-tune the binding affinity of resulting molecules to their biological targets.
One of the most compelling aspects of (6-methyloxan-2-yl)methanesulfonyl chloride is its role in facilitating the construction of complex molecular architectures through cross-coupling reactions. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly effective in incorporating this sulfonyl chloride group into larger frameworks. These reactions enable the formation of carbon-carbon bonds under mild conditions, making them ideal for large-scale synthesis and library preparation.
The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening to identify promising drug candidates. In this context, (6-methyloxan-2-yl)methanesulfonyl chloride has emerged as a key building block for generating novel scaffolds with optimized pharmacokinetic profiles. Its incorporation into lead compounds has been associated with enhanced solubility, bioavailability, and metabolic stability—critical factors for successful drug development.
Moreover, the oxane ring in (6-methyloxan-2-yl)methanesulfonyl chloride offers unique conformational flexibility, which can be exploited to modulate the binding properties of drug candidates. This flexibility is particularly important in designing molecules that interact with flexible or dynamic protein targets. Recent advancements in crystallography and molecular dynamics simulations have provided deeper insights into how this structural feature influences molecular recognition processes.
The synthesis of (6-methyloxan-2-yl)methanesulfonyl chloride itself represents an intriguing challenge due to its complex stereochemistry. However, recent methodologies have improved its accessibility through streamlined synthetic routes that minimize byproduct formation and enhance yield. These advancements have made it more feasible for research laboratories to incorporate this compound into their synthetic pipelines without significant logistical hurdles.
In conclusion, (6-methyloxan-2-yl)methanesulfonyl chloride (CAS No. 2091448-04-1) is a multifaceted compound with substantial potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for constructing novel bioactive molecules with therapeutic relevance. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
2091448-04-1 ((6-methyloxan-2-yl)methanesulfonyl chloride) Related Products
- 2680572-99-8(3-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoroacetamido)propanoic acid)
- 1798904-73-0(N-Acetyl-S-(2-carboxyethyl)-D-Cysteine)
- 2227673-84-7((2R)-4-4-(2-methylpropyl)phenylbutan-2-ol)
- 2171780-44-0(9-(1,3-thiazol-2-yl)-5-oxa-8-azaspiro3.5nonane)
- 2138087-55-3(2-(thiomorpholin-4-yl)quinazoline-5-carboxylic acid)
- 2094859-71-7(N-(2-{[(2-bromophenyl)methyl](methyl)carbamoyl}ethyl)but-2-ynamide)
- 2171951-48-5(4-(4-bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid)
- 1031961-02-0(ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate)
- 1261574-77-9(5-(2,3-Difluorophenyl)-3-fluoro-2-methoxypyridine)
- 880095-22-7(7-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one)



